molecular formula C21H21N7O4 B2612565 ethyl 2-((1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)amino)-2-oxoacetate CAS No. 1171520-84-5

ethyl 2-((1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)amino)-2-oxoacetate

Cat. No. B2612565
CAS RN: 1171520-84-5
M. Wt: 435.444
InChI Key: PBTRFNMNXQNDLY-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidin-6-yl ring, a 2,3-dimethylphenyl ring, and an ethyl 2-oxoacetate group. These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be a large, complex structure with several rings .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the ethyl 2-oxoacetate group could potentially undergo reactions such as ester hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, similar compounds have been found to have certain solubility and stability characteristics .

Scientific Research Applications

Antimicrobial and Anticancer Applications

  • Antimicrobial and Anticancer Potential : Novel pyrazole derivatives, including the specified compound, have shown potential in antimicrobial and anticancer activities. Some of these compounds exhibited higher anticancer activity compared to reference drugs like doxorubicin, and also demonstrated good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Biological Evaluation for Anti-Inflammatory and Anticancer Properties

  • Anticancer and Anti-5-Lipoxygenase Agents : A series of pyrazolopyrimidines derivatives, including the mentioned compound, were evaluated for their cytotoxic and anti-5-lipoxygenase activities. The structure-activity relationship (SAR) of these compounds was also discussed (Rahmouni et al., 2016).

Insecticidal and Antibacterial Potential

  • Insecticidal and Antimicrobial Activity : Compounds related to the specified chemical showed insecticidal and antimicrobial potential. They were evaluated against Pseudococcidae insects and various microorganisms, demonstrating a correlation between their structure and biological activity (Deohate & Palaspagar, 2020).

Heterocyclic Compound Synthesis

  • Synthesis of Fused Heterocyclics : Ethyl 2-[(2,2-dibenzoyl)ethenyl]amino-3-dimethylaminopropenoate, a related compound, was synthesized and used to prepare various fused heterocyclic compounds, including pyrimidin-4-ones (Soršak, Stanovnik, & Grdadolnik, 1998).

Molecular Structure Analysis

  • Molecular Structure Determination : The molecular structures of related compounds were determined, revealing important intramolecular and intermolecular hydrogen bonds, contributing to the understanding of their chemical behavior (Wu et al., 2005).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the target it interacts with. Similar compounds have been found to interact with various biological targets .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential biological activities. This could include testing its activity against various biological targets, studying its physical and chemical properties, and optimizing its synthesis .

properties

IUPAC Name

ethyl 2-[[2-[1-(2,3-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]amino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O4/c1-5-32-20(31)19(30)23-16-9-12(3)26-28(16)21-24-17-14(18(29)25-21)10-22-27(17)15-8-6-7-11(2)13(15)4/h6-10H,5H2,1-4H3,(H,23,30)(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTRFNMNXQNDLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC(=NN1C2=NC3=C(C=NN3C4=CC=CC(=C4C)C)C(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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